

Amidephrine Hydrochloride: A Detailed Chemical and Structural Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amidephrine hydrochloride

Cat. No.: B15618885

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective α 1-adrenergic receptor agonist.[1] This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and mechanism of action. While experimental spectroscopic and crystallographic data are not readily available in the public domain, this document compiles known information and presents theoretical and analogous data to offer a thorough understanding of the molecule. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Structure and Properties

Amidephrine hydrochloride has the chemical formula $C_{10}H_{16}N_2O_3S \cdot HCl$ and a molecular weight of 280.77 g/mol.[2] Its IUPAC name is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride.[1] The structure features a chiral center at the benzylic carbon bearing the hydroxyl group, and it is typically used as a racemic mixture.[3]

The core structure consists of a phenethylamine backbone substituted with a hydroxyl group on the beta-carbon of the ethyl side chain and a methanesulfonamide group at the meta-position of the phenyl ring. The amine is secondary, with a methyl group attached. The hydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of Amidephrine and its hydrochloride salt is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃ S·HCl	[2]
Molecular Weight	280.77 g/mol	[2]
IUPAC Name	(RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride	[1]
CAS Number	37571-84-9 (Amidephrine), 58921-07-6 (hydrochloride)	[4]
Stereochemistry	Racemic	[3]
SMILES	CNCC(c1cccc(c1)NS(=O)(=O)C)O.Cl	[2]
InChIKey	KROFTUPDCYHRPV-UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **Amidephrine Hydrochloride**

Structural Diagram

The 2D chemical structure of **Amidephrine hydrochloride** is depicted below, illustrating the arrangement of its functional groups.

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Figure 1: Chemical structure of **Amidephrine hydrochloride**.

Spectroscopic Analysis

Detailed experimental spectroscopic data for **Amidephrine hydrochloride** are not widely available in peer-reviewed literature. This section presents predicted data and information on related compounds to provide an expected analytical profile.

Mass Spectrometry

The mass spectrum of the free base, Amidephrine, would show a molecular ion peak corresponding to its molecular weight (244.31 g/mol).^[4] Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the hydroxyl group and the phenyl ring, as well as cleavage of the C-N bonds in the side chain.

Table 2: Predicted Mass Spectrometry Data for Amidephrine

Ion	m/z (predicted)	Description
[M+H] ⁺	245.09	Protonated molecular ion
[M-H ₂ O+H] ⁺	227.08	Loss of water from the protonated molecule
[C ₈ H ₁₀ NO] ⁺	136.08	Cleavage of the C-S bond
[C ₂ H ₈ N] ⁺	46.07	Cleavage of the C-C bond beta to the ring

Infrared (IR) Spectroscopy

The IR spectrum of **Amidephrine hydrochloride** is expected to show characteristic absorption bands for its functional groups. A general reference for IR absorption frequencies can be found in various sources.^[5]

Table 3: Expected Infrared Absorption Bands for **Amidephrine Hydrochloride**

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (alcohol)	3500-3200 (broad)	Stretching vibration
N-H (secondary amine salt)	2800-2200 (broad)	Stretching vibration
C-H (aromatic)	3100-3000	Stretching vibration
C-H (aliphatic)	3000-2850	Stretching vibration
C=C (aromatic)	1600-1450	Ring stretching
S=O (sulfonamide)	1350-1300 and 1160-1140	Asymmetric and symmetric stretching
C-N (amine)	1250-1020	Stretching vibration
C-O (alcohol)	1260-1000	Stretching vibration

Synthesis

A detailed, peer-reviewed synthesis protocol for **Amidephrine hydrochloride** is not readily available. However, a general synthetic approach can be inferred from patents describing the synthesis of related methanesulfonanilide compounds.[6] A plausible synthetic workflow is outlined below.

Figure 2: Plausible synthetic workflow for Amidephrine hydrochloride.



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Figure 2: Plausible synthetic workflow for **Amidephrine hydrochloride**.

Mechanism of Action and Signaling Pathway

Amidephrine is a selective agonist for α 1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.[7]

The binding of Amidephrine to the $\alpha 1$ -adrenergic receptor is thought to stabilize a conformational state that promotes the exchange of GDP for GTP on the associated Gq alpha subunit. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. The increased cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as vasoconstriction.

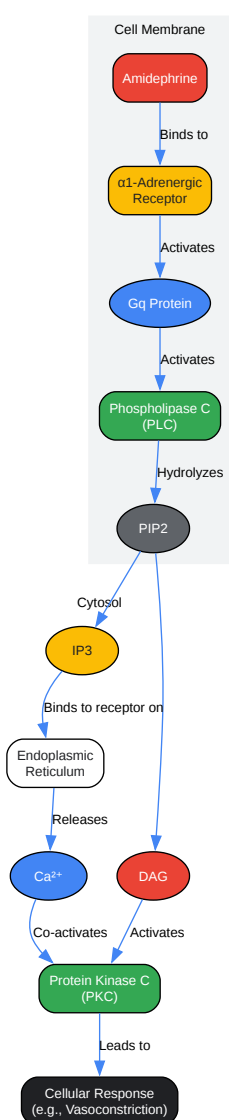


Figure 3: Signaling pathway of Amidephrine via the $\alpha 1$ -adrenergic receptor.

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Figure 3: Signaling pathway of Amidephrine via the $\alpha 1$ -adrenergic receptor.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of **Amidephrine hydrochloride** are not readily available. The following are generalized protocols based on standard laboratory procedures for similar compounds.

Representative Synthesis of a Related Compound

A patent for a related compound, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride, describes a multi-step synthesis that could potentially be adapted for **Amidephrine hydrochloride**.^[6] The key steps involve:

- Sulfonamide Formation: Reaction of an aniline precursor with methanesulfonyl chloride in the presence of a base.
- Friedel-Crafts Acylation: Introduction of a chloroacetyl group onto the aromatic ring.
- Amination: Displacement of the chloride with the desired amine (methylamine).
- Reduction: Reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride.
- Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of **Amidephrine hydrochloride** in pharmaceutical formulations.^{[8][9]} A general reversed-phase HPLC method would involve:

- Column: C18 stationary phase.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 270-280 nm).

- Quantification: Based on a calibration curve generated from standards of known concentration.

Conclusion

Amidephrine hydrochloride is a selective α 1-adrenergic agonist with a well-defined chemical structure. While a wealth of pharmacological data exists for this class of compounds, specific experimental data on the physicochemical properties, such as crystal structure and detailed spectroscopic analysis of **Amidephrine hydrochloride**, are limited in the public domain. This technical guide provides a comprehensive overview based on available information and theoretical predictions, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further experimental studies are warranted to fully characterize this compound.

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References

- 1. Amidephrine - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Amidephrine | C₁₀H₁₆N₂O₃S | CID 15010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. dspace.ceu.es [dspace.ceu.es]

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